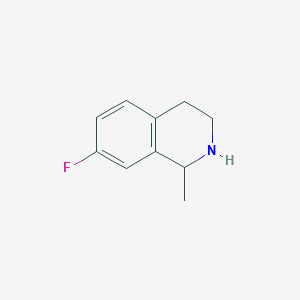

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C10H12FN and a molecular weight of 165.21 . It is a derivative of tetrahydroisoquinoline, a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is similar to other tetrahydroisoquinoline derivatives, with the addition of a fluorine atom at the 7th position and a methyl group at the 1st position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, tetrahydroisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Wissenschaftliche Forschungsanwendungen

Modulation of Neurobiological Systems

7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, has been investigated for its antidepressant-like actions in rodents. It was found to reverse the reduction in self-care behavior induced by maternal separation stress in rats, suggesting its potential utility in treating depression. The mechanism of action appears to involve modulating glutamatergic and GABAergic systems, highlighting its neurochemical influence (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).

Development of Selective Inhibitors

Research on 3-methyl-1,2,3,4-tetrahydroisoquinolines, including fluorinated derivatives, has shown significant potential in the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). Beta-fluorination of these compounds has been utilized to balance pKa and steric effects, achieving enhanced selectivity and potency. This approach provides insights into drug design strategies for targeting specific enzymes with high precision (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Fluorescent Probes for Polymer Characterization

The synthesis and characterization of 7-Dialkylamino- and 7-alkylsulfenyl-1-alkylquinolinium salts, utilizing 7-fluoro-1-methylquinolinium iodide as a key intermediate, demonstrate their application as stable and versatile fluorescent probes. These compounds exhibit high fluorescence quantum yields and thermal and photochemical stability, making them suitable for polymer characterization and other demanding applications where color-shifting, mobility-sensitive fluorescent probes are required (van den Berg, Jager, & Picken, 2006).

Antibacterial Activity

A novel 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The unique structural modification contributing to this enhanced activity underscores the potential of this compound derivatives in developing new antibacterial agents (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Wirkmechanismus

Target of Action

Its close analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to have a broad spectrum of action in the brain . It’s reasonable to hypothesize that 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline may have similar targets.

Mode of Action

1metiq, a related compound, has been found to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1metiq affects dopamine metabolism . Therefore, it’s possible that this compound may also influence similar pathways and their downstream effects.

Result of Action

Related compounds like 1metiq have been found to have neuroprotective properties . It’s plausible that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

It is known that tetrahydroisoquinolines can interact with various enzymes, proteins, and other biomolecules . For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been found to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .

Cellular Effects

Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline have shown that it can influence cell function by modulating dopamine metabolism . It has also been found to have neuroprotective properties .

Molecular Mechanism

1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been found to exert its effects at the molecular level through several mechanisms, including monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .

Dosage Effects in Animal Models

Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline have shown that it produces an antidepressant-like effect similar to the effect of imipramine following systemic administration in rats .

Metabolic Pathways

It is known that tetrahydroisoquinolines can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction .

Eigenschaften

IUPAC Name |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLWMCKKBJGKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249624-75-7 | |

| Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2679228.png)

![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)

![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)

![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)

![3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2679238.png)

![3-methyl-N'-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

![2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2679249.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)